molecular formula C9H11BO5 B2702637 2-Formyl-3,5-dimethoxyphenylboronic acid CAS No. 2096331-94-9

2-Formyl-3,5-dimethoxyphenylboronic acid

Cat. No. B2702637
CAS RN: 2096331-94-9
M. Wt: 209.99
InChI Key: CEDOKIIRVBABOG-UHFFFAOYSA-N
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Description

2-Formyl-3,5-dimethoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO5 . It has a molecular weight of 209.99 . The compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The InChI code for 2-Formyl-3,5-dimethoxyphenylboronic acid is 1S/C9H11BO5/c1-14-6-3-8 (10 (12)13)7 (5-11)9 (4-6)15-2/h3-5,12-13H,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including 2-Formyl-3,5-dimethoxyphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .


Physical And Chemical Properties Analysis

2-Formyl-3,5-dimethoxyphenylboronic acid is a solid compound . The compound’s storage temperature is not specified in the available resources .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for constructing carbon-carbon bonds. Researchers have employed 2-Formyl-3,5-dimethoxyphenylboronic acid as a boronate ester partner in this reaction. By coupling it with various aryl or heteroaryl halides, they can synthesize diverse biaryl compounds. These products find applications in medicinal chemistry, materials science, and natural product synthesis .

Positive GABAA Receptor Modulators

GABAA receptors play a crucial role in neurotransmission and are targets for drugs treating anxiety, epilepsy, and sleep disorders. Scientists have explored 2-Formyl-3,5-dimethoxyphenylboronic acid derivatives as potential positive allosteric modulators of GABAA receptors. These compounds enhance receptor activity, potentially leading to novel therapeutic agents .

Preparation of Benzopyranone Derivatives

Benzopyranones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers have utilized 2-Formyl-3,5-dimethoxyphenylboronic acid as a key building block in the synthesis of benzopyranone derivatives. These compounds may find applications in drug discovery and development .

Aryl Alkene Synthesis via Three-Component Coupling

The combination of 2-Formyl-3,5-dimethoxyphenylboronic acid, an aryl halide, and an alkyne allows for the efficient construction of aryl alkenes. This three-component coupling, catalyzed by palladium, provides a straightforward route to functionalized alkenes. These compounds are valuable intermediates in organic synthesis and materials science .

Rhodium-Catalyzed Cyanation

Researchers have explored the use of 2-Formyl-3,5-dimethoxyphenylboronic acid in rhodium-catalyzed cyanation reactions. By introducing a cyano group, they can modify the compound’s electronic properties. Such modifications are relevant in designing new materials or fine-tuning the reactivity of boronic acids .

properties

IUPAC Name

(2-formyl-3,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDOKIIRVBABOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C=O)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-3,5-dimethoxyphenylboronic acid

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